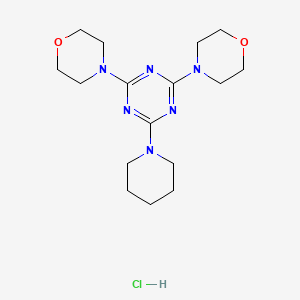

2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride

Description

2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride is a triazine derivative characterized by two morpholine substituents at positions 2 and 4 and a piperidine group at position 6 of the triazine core, with a hydrochloride counterion. The molecular formula is C₁₂H₁₈ClN₅O, and its molecular weight is 283.76 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or materials science applications.

Properties

IUPAC Name |

4-(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6O2.ClH/c1-2-4-20(5-3-1)14-17-15(21-6-10-23-11-7-21)19-16(18-14)22-8-12-24-13-9-22;/h1-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVOIYAPQBHOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4,4’-(6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine or morpholine groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce partially or fully reduced triazine derivatives.

Scientific Research Applications

Anticancer Activity

Research has identified derivatives of triazine compounds as potent inhibitors of the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival. A notable study synthesized various bis(morpholino-1,3,5-triazine) derivatives that demonstrated significant antitumor activity in vitro and in vivo models. The compound 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (PKI-587) was highlighted for its efficacy against tumor models when administered intravenously .

Inhibition of Protein Kinases

The compound has also been explored for its potential as a protein kinase inhibitor. Its structure allows it to interact with various kinases involved in cellular signaling pathways. This interaction is crucial for developing targeted therapies in cancer treatment and other diseases where kinase activity is dysregulated.

Neuroprotective Effects

There is emerging evidence suggesting that triazine derivatives may exhibit neuroprotective properties. Studies have indicated that compounds with similar structural motifs can mitigate neuronal cell death and support cognitive functions by modulating neurotransmitter systems. This application is particularly relevant in the context of neurodegenerative diseases.

Data Table: Summary of Applications

Case Study 1: Antitumor Efficacy

A comprehensive study investigated the effects of 2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in breast cancer models. The compound's mechanism was linked to its ability to inhibit the PI3K/Akt pathway effectively.

Case Study 2: Neuroprotective Mechanism

In a model studying neurodegeneration, researchers administered the compound to mice subjected to oxidative stress. The findings revealed a significant reduction in markers of neuronal damage and improved behavioral outcomes in cognitive tests compared to control groups.

Mechanism of Action

The mechanism of action of 4,4’-(6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

2,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazine (7f)

- Molecular Formula : C₂₂H₂₂Br₂N₈

- Key Features: Replaces morpholino groups with hydrazinyl-linked 4-chlorobenzylidene moieties.

- Properties: Reported as a white solid with a melting point (mp) of 97% yield. Bromine substituents may increase molecular weight (558.27 g/mol) and alter reactivity .

2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine Hydrochloride

- Molecular Formula : C₉H₁₈Cl₂N₂

- Key Features : Substitutes piperidin-1-yl with piperazin-1-yl (a six-membered ring with two nitrogen atoms).

- Properties : The piperazine group increases basicity compared to piperidine due to the additional nitrogen. Molecular weight is lower (225.16 g/mol) due to fewer substituents .

2,4-Bis(morpholin-4-yl)-6-phenoxy-1,3,5-triazine

- Key Features: Replaces piperidin-1-yl with a phenoxy group.

- Properties: The phenoxy group is electron-withdrawing, reducing nucleophilicity at the triazine core. Crystallographic data (Acta Crystallographica Section E) suggests distinct packing structures influenced by the aromatic phenoxy moiety .

Bis(morpholino-1,3,5-triazine) Derivatives with Urea Linkages

Compound 26 : 1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea

- Molecular Formula : C₃₂H₄₁N₉O₄

- Key Features: Incorporates a urea bridge and dimethylaminopiperidine carbonyl group.

- Properties : Higher molecular weight (616.7 g/mol) and enhanced hydrogen-bonding capacity due to urea. Synthesized via HBTU-mediated coupling (52% yield, 99.3% purity) .

Compound 27 : 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-{4-[(4-pyrrolidin-1-ylpiperidin-1-yl)carbonyl]phenyl}urea

- Molecular Formula : C₃₄H₄₃N₉O₄

- Key Features: Pyrrolidin-1-ylpiperidine substituent instead of dimethylaminopiperidine.

- Properties : Molecular weight 642.3 g/mol; the pyrrolidine ring introduces conformational rigidity .

Biological Activity

2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with morpholine and piperidine groups, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

The biological activity of 2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride is primarily attributed to its interaction with the PI3K/Akt signaling pathway , which is crucial for cell proliferation and survival. Inhibition of this pathway has been recognized as a viable strategy for cancer treatment. The compound has demonstrated significant inhibitory effects on this pathway, leading to reduced cell growth and increased apoptosis in cancer cell lines.

In Vitro Studies

Research indicates that derivatives of 2,4-bis(morpholino-1,3,5-triazine) exhibit potent anti-tumor activities. For instance:

- IC50 Values : The compound showed an IC50 of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong anti-proliferative effects compared to non-cancerous MCF10A cells .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | - |

| MCF10A (Non-cancer) | >2.5 | >20 |

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound significantly inhibits tumor growth:

- Tumor Models : When administered intravenously in subcutaneous and orthotopic models, the compound displayed substantial anti-tumor efficacy .

Case Studies

Several studies have evaluated the biological activity of related compounds within the same class:

- Study on Bis(morpholino-1,3,5-triazine) Derivatives : A study reported that a closely related derivative exhibited excellent in vitro and in vivo antitumor efficacy against various cancer models .

- Piperidinyl Triazine Compounds : Compounds with similar piperidine substitutions have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis through caspase activation pathways .

Q & A

Q. What are the standard synthetic routes for 2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution of cyanuric chloride with morpholine and piperidine derivatives under anhydrous conditions. Key parameters include:

- Stoichiometric control : Maintain a 1:2:1 molar ratio of cyanuric chloride to morpholine and piperidine to minimize side products.

- Catalysts : Use triethylamine (2–3 eq.) to neutralize HCl and drive the reaction to completion.

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane at 0–5°C for initial substitutions, followed by reflux (60–80°C) for final coupling.

- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : 1H NMR (δ 2.5–3.5 ppm for morpholine/piperidine protons; δ 8.1–8.3 ppm for triazine ring protons) and 13C NMR (δ 165–170 ppm for triazine carbons).

- IR : Peaks at 1550–1600 cm⁻¹ (C=N stretching) and 1100–1250 cm⁻¹ (C-O-C in morpholine).

- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 393.2).

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., C-N bond lengths ~1.33 Å).

Q. How does the compound’s solubility profile influence formulation for biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (~2.5 mg/mL in PBS at pH 7.4). For hydrophobic assays:

- Use DMSO stock solutions (≤10% v/v) to avoid cellular toxicity.

- For in vivo studies, consider PEG-400 or cyclodextrin-based carriers.

- Confirm solubility via dynamic light scattering (DLS) to detect aggregation.

Advanced Research Questions

Q. How can computational models predict the compound’s interaction with kinase targets (e.g., PI3K or mTOR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 4LBP for PI3Kγ). Focus on hydrogen bonding with morpholine oxygens and piperidine’s hydrophobic interactions.

- MD Simulations : GROMACS or AMBER can assess binding stability (≥50 ns trajectories).

- Validation : Compare predicted binding energies (ΔG ~ -9.5 kcal/mol) with IC50 values from kinase inhibition assays.

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines (e.g., IC50 varying >10-fold)?

- Methodological Answer :

- Purity Verification : Perform HPLC (C18 column, 90:10 acetonitrile/water) to rule out degradation.

- Assay Conditions : Standardize incubation time (48–72 hrs), serum content (10% FBS), and cell confluency (70–80%).

- Orthogonal Assays : Combine MTT, ATP-lite, and caspase-3/7 activation assays.

- Mechanistic Studies : Use siRNA knockdown to identify off-target pathways.

Q. What role do substituent electronic effects (e.g., morpholine vs. piperazine) play in modulating the triazine core’s reactivity?

- Methodological Answer :

- Hammett Analysis : Compare σ values (morpholine: σ = 0.36; piperazine: σ = 0.64) to correlate with reaction rates in SNAr substitutions.

- DFT Calculations : B3LYP/6-31G* level reveals electron-withdrawing morpholine groups stabilize transition states (ΔE‡ reduced by 12–15 kJ/mol).

- Experimental Validation : Substitute morpholine with piperidine and monitor reaction kinetics via UV-Vis (λ = 270 nm).

Q. How can reaction intermediates be stabilized during large-scale synthesis (>10 g)?

- Methodological Answer :

- Low-Temperature Quenching : Add intermediates to ice-cold ether to prevent dimerization.

- Inert Atmosphere : Use N2 or Ar to protect moisture-sensitive intermediates.

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate concentrations in real-time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.